molecular formula C17H30O7 B1237543 (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid CAS No. 96738-35-1

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid

Cat. No. B1237543
CAS RN: 96738-35-1
M. Wt: 346.4 g/mol
InChI Key: QFOFNCNFUGQWTO-DYVFJYSZSA-N
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Description

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid is a tricarboxylic acid. It derives from a pentadecanoic acid. It is a conjugate acid of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate.

Scientific Research Applications

Environmental Markers

3-Hydroxycarboxylic acids, which include compounds like 3-hydroxytetradecanoic acid, are significant components of bacterial lipopolysaccharides (LPS), also known as endotoxins. These endotoxins can pose severe health risks to humans and animals, potentially damaging internal organs. The use of 3-hydroxycarboxylic acids as environmental markers of endotoxin levels has been explored. A study demonstrated the application of laser mass spectrometry for quantifying these acids, highlighting their potential in environmental monitoring (Kołodziej et al., 2022).

Synthesis and Characterization

The synthesis of 3-hydroxytetradecanoic acid has been achieved through a multi-step reaction process. This synthesis provides insights into the compound's structure and potential applications in further chemical reactions or as a building block in more complex molecules (Yang Lirong, 2007).

Biotechnological Production

Biotechnological methods have been developed for the production of hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid. This approach focuses on "green" conditions using renewable raw materials and robust microorganisms, which could lead to more sustainable and efficient production methods for these compounds (Aurich et al., 2012).

Polymer Synthesis

3-Hydroxytetradecanoic acid can be used in the synthesis of polymers. For example, it has been involved in the production of photosetting cholesteric polyesters, indicating its utility in material science and the development of new polymeric materials (Sapich et al., 1998).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of β-amino-γ-hydroxy acids, showcasing its role in creating enantiopure compounds, which are crucial in pharmaceutical and chemical industries (Andrés et al., 2003).

Bioprocess Development

3-Hydroxytetradecanoic acid is also significant in the development of bioprocesses. For instance, its enzymatic production has been enhanced through protein engineering, leading to the creation of efficient methods for producing hydroxycarboxylic acid monomers for industrial applications (Wu et al., 2007).

properties

CAS RN

96738-35-1

Product Name

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid

Molecular Formula

C17H30O7

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid

InChI

InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t13-,17+/m1/s1

InChI Key

QFOFNCNFUGQWTO-DYVFJYSZSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)[C@@](CCC(=O)O)(C(=O)O)O

SMILES

CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O

Other CAS RN

96738-35-1

Origin of Product

United States

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